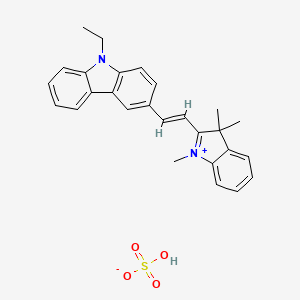

9-Ethyl-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3H-carbazol-9-ium hydrogensulfate

Description

The compound 9-Ethyl-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3H-carbazol-9-ium hydrogensulfate is a cationic carbazole derivative with a conjugated indoline-based substituent. Carbazole derivatives are widely studied for their optoelectronic properties, including luminescence and charge-transport capabilities . The ethyl group at the 9-position enhances solubility in organic solvents, while the hydrogensulfate counterion improves stability in polar media. The indoline-ethylidene moiety introduces extended π-conjugation, which is critical for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Properties

CAS No. |

85283-94-9 |

|---|---|

Molecular Formula |

C27H27N2.HO4S C27H28N2O4S |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;hydrogen sulfate |

InChI |

InChI=1S/C27H27N2.H2O4S/c1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h6-18H,5H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

VJKNNNJQUPOMQS-UHFFFAOYSA-M |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OS(=O)(=O)[O-] |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

9-Ethyl-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3H-carbazol-9-ium hydrogensulfate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 476.6 g/mol. Its structural features include a carbazole core substituted with an ethyl group and a trimethylindoline moiety, which may contribute to its biological activity.

Synthesis

Synthesis of this compound typically involves multi-step reactions starting from 9-ethylcarbazole and various indole derivatives. The synthetic routes often utilize methods such as alkylation and condensation reactions to achieve the desired structure. A notable method includes the use of benzofuran-tethered triazoles to enhance biological activity against viral targets like SARS-CoV-2, showing promising results in molecular docking studies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of related carbazole derivatives against SARS-CoV-2. For instance, compounds synthesized from 9-ethylcarbazole exhibited significant binding affinities to key viral proteins, including the main protease (Mpro) and spike glycoprotein. The best-performing derivatives showed binding scores ranging from -6.43 to -8.92 kcal/mol, indicating strong interactions that may inhibit viral replication .

Antifungal and Antibacterial Properties

The compound's structural analogs have demonstrated antifungal and antibacterial activities. For example, derivatives of 9-ethylcarbazole have been reported to exhibit considerable activity against various fungal strains and bacterial pathogens, suggesting that the carbazole scaffold is conducive to antimicrobial properties .

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds related to 9-ethylcarbazole have shown anti-inflammatory effects in vitro. These effects are likely mediated by the inhibition of pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on a series of benzofuran-tethered triazoles linked to 9-ethylcarbazole demonstrated their efficacy against SARS-CoV-2. The synthesized compounds were subjected to molecular docking studies revealing strong binding affinities to Mpro and RdRp, suggesting their potential as antiviral agents .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various carbazole derivatives in clinical settings. The results indicated that certain derivatives exhibited significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Candida albicans, supporting the hypothesis that modifications on the carbazole structure enhance biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|---|

| Antiviral | 9-Ethylcarbazole derivative | -8.77 | Strong interaction with Mpro |

| Antifungal | Carbazole derivative | N/A | Effective against C. albicans |

| Antibacterial | Trimethylindoline derivative | N/A | Significant inhibition of S. aureus |

| Anti-inflammatory | Benzofuran-linked carbazoles | N/A | Reduced cytokine levels |

Comparison with Similar Compounds

Structural Analogues with Carbazole Cores

9-Ethyl-9H-carbazole-3-carbaldehyde (IUPAC: 9-Ethyl-9H-carbazole-3-carbaldehyde)

- Structure : Features a formyl (-CHO) group at the 3-position instead of the indoline-ethylidene substituent.

- Properties : The electron-withdrawing formyl group reduces electron density on the carbazole core, leading to a blue-shifted absorption (λmax ≈ 350 nm in CH2Cl2) compared to the target compound .

- Applications : Used as an intermediate for synthesizing Schiff base ligands or fluorescent probes .

9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole

- Structure : Contains thienyl groups at the 3- and 6-positions, introducing sulfur atoms into the π-system.

- Properties : The thienyl substituents enhance charge transport properties (hole mobility: ~10⁻⁴ cm²/V·s) and redshift absorption (λmax ≈ 420 nm) due to extended conjugation .

- Applications: Potential as a hole-transport layer in OLEDs .

9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine

- Structure : Incorporates a nitrobenzylidene hydrazone group at the 3-position.

- Properties : The nitro group increases thermal stability (decomposition temperature >250°C) and introduces redox activity .

- Applications : Explored in electrochemical sensors and corrosion inhibitors .

Indoline-Based Analogues

9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole

- Structure : Substituted with a hydrazone-linked o-tolyl group instead of the indoline-ethylidene chain.

- Properties : Exhibits intramolecular charge transfer (ICT) with λmax ≈ 450 nm and moderate fluorescence quantum yield (Φ ≈ 0.25) .

- Applications : Tested as a fluorescent dye in bioimaging .

Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate

- Structure : A β-carboline derivative with an ester group, replacing the carbazole-indoline system.

- Properties : Shows strong blue fluorescence (λem ≈ 460 nm) and higher solubility in polar aprotic solvents .

- Applications : Used in pharmaceutical research for kinase inhibition studies .

Electronic and Optical Properties Comparison

*Predicted values based on structural analogues.

Key Research Findings

Synthetic Flexibility : The target compound’s indoline-ethylidene substituent allows tunable optoelectronic properties through modifications to the indoline moiety (e.g., alkylation or halogenation) .

Stability : The hydrogensulfate counterion improves thermal stability (Td ≈ 300°C) compared to chloride or perchlorate salts of similar carbazolium dyes .

Charge Transport : Carbazole derivatives with extended conjugation (e.g., thienyl or indoline groups) exhibit higher hole mobility than unsubstituted carbazoles, making them suitable for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.